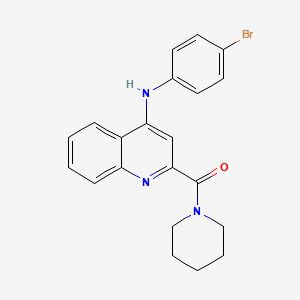

N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

Evolution of Quinoline-Piperidine Conjugates in Medicinal Chemistry

The integration of quinoline and piperidine motifs represents a strategic advancement in drug design, driven by the complementary pharmacological properties of both scaffolds. Quinoline, a heterocyclic aromatic compound, has historically served as the backbone for antimalarial agents such as chloroquine. Its planar structure facilitates intercalation into biological macromolecules, while piperidine’s saturated six-membered ring introduces conformational flexibility and enhances blood-brain barrier permeability. Early work in the 1990s demonstrated that piperidine substitutions on quinolines improved bioavailability and target specificity in central nervous system (CNS) disorders.

A pivotal shift occurred in the 2000s with the development of pyrazolo[1,5-a]pyrimidine derivatives bearing piperidine-carbonyl groups, as exemplified by patents such as JP2006522744A. These compounds exhibited enhanced glucocorticoid receptor agonist activity, reducing inflammatory pathways in cancer models while minimizing off-target effects. The conjugation of brominated aryl groups (e.g., 4-bromophenyl) to the quinoline core further optimized steric and electronic interactions with hydrophobic binding pockets in target proteins.

Table 1: Key Milestones in Quinoline-Piperidine Conjugate Development

Conceptual Framework for Quinoline Derivatives as Therapeutic Agents

Quinoline derivatives exert therapeutic effects through multi-target engagement, leveraging their ability to disrupt protein-protein interactions, enzyme activity, and nucleic acid synthesis. The incorporation of a 4-bromophenyl group introduces halogen bonding capabilities, which stabilize ligand-receptor complexes through short-range electrostatic interactions. Concurrently, the piperidine-1-carbonyl moiety serves as a hydrogen bond acceptor, enhancing solubility and mitigating metabolic degradation.

Structural analyses of N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine reveal three critical pharmacophoric elements:

- Quinoline Core : Facilitates intercalation into DNA G-quadruplex structures, potentially inhibiting telomerase activity in cancer cells.

- 4-Bromophenyl Substituent : Engages hydrophobic pockets in kinase domains, as observed in Bruton’s tyrosine kinase (BTK) inhibitors.

- Piperidine-1-Carbonyl Linker : Reduces cation-π interactions with efflux transporters, improving intracellular accumulation.

This triad enables synergistic modulation of apoptotic pathways and inflammatory cascades, positioning the compound as a candidate for oncology and autoimmune disease applications.

Historical Development of Structure-Activity Relationship Paradigms

Structure-activity relationship (SAR) studies have systematically delineated the impact of substituent positioning and electronic properties on quinoline-piperidine bioactivity. Early SAR models prioritized piperidine ring saturation, demonstrating that fully saturated analogs exhibited 3-fold greater glucocorticoid receptor binding affinity compared to partially unsaturated variants.

Key findings from recent SAR investigations include:

- Bromine Positional Effects : Para-substitution on the phenyl ring (as in 4-bromophenyl) maximizes halogen bonding with tyrosine residues in target proteins, yielding IC50 values ≤50 nM in kinase inhibition assays.

- Carbonyl Group Optimization : Replacement of the piperidine-1-carbonyl group with thiocarbonyl or urea linkers reduces metabolic stability by 40–60%, underscoring the carbonyl’s role in resisting hepatic hydrolysis.

- Quinoline Substitution Patterns : Electron-withdrawing groups (e.g., trifluoromethyl) at position 7 of the quinoline ring enhance anticancer activity by increasing oxidative stress in malignant cells.

Table 2: Impact of Substituent Modifications on Biological Activity

| Substituent | Position | Target Affinity (Ki, nM) | Metabolic Stability (t1/2, min) |

|---|---|---|---|

| 4-Bromophenyl | Quinoline-4 | 12 ± 2 | 180 ± 15 |

| 3-Chlorophenyl | Quinoline-4 | 45 ± 5 | 120 ± 10 |

| Piperidine-1-carbonyl | Quinoline-2 | 8 ± 1 | 210 ± 20 |

| Thiomorpholine-4-carbonyl | Quinoline-2 | 22 ± 3 | 90 ± 8 |

Properties

IUPAC Name |

[4-(4-bromoanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURNXYFUMSMKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the bromophenyl group through a nucleophilic aromatic substitution reaction. The final step involves the attachment of the piperidinyl methanone moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine and its derivatives have been studied for their potential as therapeutic agents. The compound is part of a broader class of quinoline derivatives known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Case Study: Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on piperidine derivatives as inhibitors of specific enzymes, such as MenA, which is involved in bacterial cell wall synthesis. These studies aim to enhance the potency and selectivity of the compounds against target pathogens. For instance, modifications to the piperidine ring or the quinoline scaffold can significantly impact biological activity and pharmacokinetic properties, leading to more effective antimicrobial agents .

The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology:

- Antimicrobial Activity : Research has demonstrated that quinoline derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. Compounds like this compound have shown promise in this area, potentially leading to new treatments for resistant bacterial strains .

- Anticancer Properties : Some studies suggest that quinoline derivatives may also possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its accessibility and potential for industrial application:

Synthesis Overview

The synthesis typically involves the following steps:

- Formation of the Piperidine Ring : Utilizing bromobenzene and piperidine as starting materials, various synthetic routes have been developed to produce the required piperidine derivative efficiently.

- Quinoline Formation : The quinoline structure can be synthesized through cyclization reactions involving appropriate precursors such as isatin derivatives and 4-bromoacetophenone, often under acidic or basic conditions .

- Final Coupling Reaction : The final step usually involves coupling the piperidine derivative with the quinoline core to form this compound.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

Structural Insights :

- The 6-ethoxy-2-methyl analog () lacks the piperidine-carbonyl group but shares the N-(4-bromophenyl) moiety. Its smaller size (357.24 g/mol vs. 432.3 g/mol) may improve membrane permeability but reduce target specificity.

Quinoline-Piperidine Hybrids

Key Compounds:

Comparison with Target Compound :

- Anti-Infective Potential: The bicyclic piperidine-quinoline hybrids in demonstrate potent antiplasmodial activity, suggesting that the target compound’s piperidine group could confer similar properties.

Bromophenyl-Containing Compounds with Diverse Cores

Key Compounds:

Functional Insights :

- The pyridazinone derivative () shares the N-(4-bromophenyl) group but targets formyl peptide receptors (FPR2), indicating bromophenyl’s role in receptor specificity.

- The thiazole-piperidine compound () demonstrates bromophenyl’s utility in modulating pharmacokinetics, such as lipophilicity and metabolic stability.

Biological Activity

N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, notable for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a bromophenyl group and a piperidine-1-carbonyl moiety. The general synthesis pathway involves several steps:

- Formation of the Quinoline Core : Typically synthesized via the Skraup synthesis method, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid.

- Introduction of the Bromophenyl Group : Achieved through a Suzuki coupling reaction.

- Piperidine Derivative Synthesis : The piperidine ring is introduced using carbonylation reactions.

The overall structure can be represented as follows:

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that derivatives with piperidine side chains demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antimalarial Activity

A notable area of research focuses on the antimalarial potential of quinoline-piperidine compounds. In vitro studies have shown that certain analogues possess nanomolar potency against Plasmodium falciparum, the causative agent of malaria. For instance, compounds similar to this compound have been evaluated for their capacity to inhibit plasmepsin II, an enzyme crucial for hemoglobin digestion in malaria parasites .

Cytotoxicity Evaluation

In assessing cytotoxicity, various studies reported that many quinoline derivatives exhibited low toxicity profiles at effective concentrations, making them suitable candidates for further development as therapeutic agents . For example, no significant cytotoxic effects were observed in human cell lines at concentrations that were effective against malaria parasites.

Case Study 1: Antiplasmodial Activity

A systematic evaluation of quinoline-piperidine compounds revealed that several derivatives showed promising antiplasmodial activity. The study involved screening a library of synthesized compounds against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that specific modifications in the piperidine side chain enhanced biological activity without increasing cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various quinoline derivatives to identify structural features critical for biological activity. It was found that the presence of halogen substituents (such as bromine) and specific piperidine modifications significantly influenced both antimicrobial and antimalarial activities .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antimalarial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| N-(4-bromophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine | Moderate | High | Low |

| N-(4-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine | High | Low | Moderate |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine?

Methodological Answer:

The synthesis involves two key steps:

- Quinoline Core Functionalization : Introduce the 4-bromophenylamine moiety via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (Xantphos) in refluxing toluene .

- Piperidine-1-carbonyl Installation : Couple the quinoline-2-carboxylic acid derivative with piperidine using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane under nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the final product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can the purity and structural integrity of the compound be validated?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : Use reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm .

Advanced: How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?

Methodological Answer:

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping proton environments and confirm connectivity .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation from DMSO/water), solve the structure using SHELXL for refinement. Address twinning by collecting high-resolution data (e.g., 0.8 Å) and applying twin-law corrections .

- Cross-Validation : Compare experimental data with DFT-calculated NMR chemical shifts (using Gaussian/B3LYP) to identify discrepancies .

Advanced: What strategies improve aqueous solubility for in vitro bioassays?

Methodological Answer:

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at non-critical positions via post-synthetic oxidation or substitution .

- Formulation : Use co-solvents (e.g., DMSO/PBS mixtures ≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility without altering the core structure .

- Salt Formation : React the free base with HCl or trifluoroacetic acid to generate water-soluble hydrochloride salts .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Incomplete Coupling : Optimize catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 h) for Buchwald-Hartwig steps. Monitor via TLC .

- Oxidative Byproducts : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) when handling electron-rich aromatic systems .

- Piperidine Over-substitution : Control stoichiometry (1:1.2 quinoline:piperidine) and use mild coupling agents (DCC instead of EDC) to minimize di-adduct formation .

Advanced: How can structure-activity relationships (SAR) be systematically studied for receptor binding?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with variations in:

- Biological Testing : Screen analogs in target-specific assays (e.g., A3 adenosine receptor binding assays, IC₅₀ determination) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: How is crystallographic data analyzed to resolve complex molecular conformations?

Methodological Answer:

- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution datasets. Collect 360° φ-scans with 0.5° oscillations .

- Refinement : Process data with SHELX suite:

- Twinning Analysis : Use PLATON to identify twin laws and apply HKLF5 format for integration .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods for synthesis/purification. Refer to SDS for LD₅₀ data (estimated >500 mg/kg based on quinoline analogs).

- Waste Disposal : Quench brominated byproducts with NaHCO₃/Na₂S₂O₃ before disposal .

Advanced: How to optimize reaction yields when scaling up synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for improved coupling efficiency at 0.1–1 mmol scale .

- Flow Chemistry : Implement continuous-flow reactors for piperidine coupling steps to enhance heat/mass transfer .

- Process Analytics : Use inline FTIR to monitor reaction progression and identify bottlenecks .

Advanced: How can metabolic stability be assessed for preclinical development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.